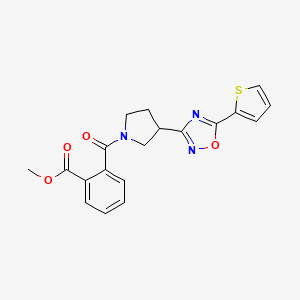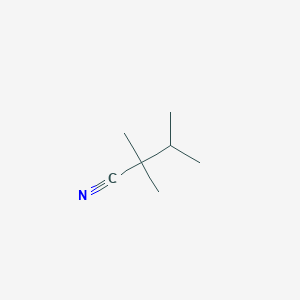
4-(2-((1-(2-(二乙氨基)-2-氧代乙基)-1H-吲哚-3-基)磺酰基)乙酰胺基)苯甲酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(2-((1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate is a useful research compound. Its molecular formula is C24H27N3O6S and its molecular weight is 485.56. The purity is usually 95%.
BenchChem offers high-quality methyl 4-(2-((1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 4-(2-((1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗癌特性
香豆素磺酰胺作为潜在的抗癌剂引起了人们的关注。它们抑制酶和干扰癌细胞生长的能力使其成为癌症治疗的有希望的候选者。 研究人员探索了各种合成方法来创建具有高治疗潜力的香豆素磺酰胺基支架 。这些化合物可能靶向特定的癌症途径或对不同类型的癌症表现出广谱活性。
碳酸酐酶抑制剂
碳酸酐酶 (CA) 在生理过程中起着至关重要的作用,包括 pH 调节和离子转运。香豆素磺酰胺已被研究用作 CA 抑制剂,特别是针对在某些癌症中过表达的 CA IX 和 XII 亚型。 抑制 CA 可以破坏肿瘤酸化并损害癌细胞存活 。
抗菌活性
一些香豆素磺酰胺表现出抗菌特性。它们可能会干扰细菌酶或膜完整性,使其成为对抗细菌感染的潜在候选者。 需要进一步研究以探索它们对特定细菌菌株的功效 。
抗真菌作用
某些香豆素磺酰胺表现出抗真菌活性。它们可能会抑制真菌酶或破坏细胞壁合成。 研究它们对不同真菌病原体的有效性可能会导致新型抗真菌药物 。
抗氧化潜力
香豆素磺酰胺的抗氧化特性使其对对抗氧化应激相关疾病很有趣。 通过清除自由基,它们可以保护细胞免受损伤并有助于整体健康 。
抗病毒应用
虽然该领域的研究正在进行中,但一些香豆素磺酰胺已显示出抗病毒活性。它们可能会干扰病毒复制或进入机制。 它们作为抗病毒剂的潜力值得进一步探索 。
作用机制
Target of action
Compounds with an indole structure, like the one in “methyl 4-(2-((1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate”, often interact with various proteins and receptors in the body . The specific targets would depend on the exact structure and properties of the compound.
Mode of action
The compound might interact with its targets through a variety of mechanisms, such as binding to a receptor, inhibiting an enzyme, or modulating a signaling pathway . The exact mode of action would depend on the compound’s structure and the nature of its target.
Biochemical pathways
The compound could potentially affect various biochemical pathways depending on its targets. For example, if it targets a protein involved in a signaling pathway, it could alter the pathway’s activity and have downstream effects on cellular functions .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on its chemical structure and properties. For example, its absorption could be influenced by factors like its solubility and stability, while its distribution could be affected by its size and charge .
Result of action
The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. For example, it might alter cellular functions, induce or inhibit specific responses, or have cytotoxic effects .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
生化分析
Biochemical Properties
It is known that indole derivatives, to which this compound belongs, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Cellular Effects
Indole derivatives are known to play a significant role in cell biology . They have been found to have various biologically vital properties, including the ability to influence cell function . This can include impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
属性
IUPAC Name |
methyl 4-[[2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]sulfonylacetyl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O6S/c1-4-26(5-2)23(29)15-27-14-21(19-8-6-7-9-20(19)27)34(31,32)16-22(28)25-18-12-10-17(11-13-18)24(30)33-3/h6-14H,4-5,15-16H2,1-3H3,(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYSHSPSHJFJGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=CC=C(C=C3)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 3-[(7R,8R)-5-hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl]hexanoate](/img/structure/B2387745.png)
![2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2387747.png)

![1-cyclopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B2387752.png)
![N-(4-acetylphenyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2387754.png)
![7-(2-methoxyphenyl)-1,3-dimethyl-5-((pyridin-2-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2387756.png)

![4-phenyl-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2387759.png)
![1-[1-(2-ethyl-1,3-benzothiazole-6-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione](/img/structure/B2387761.png)
![5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-N-[(pyridin-2-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2387762.png)

